4-Amino-3-ethylbenzonitrile

Description

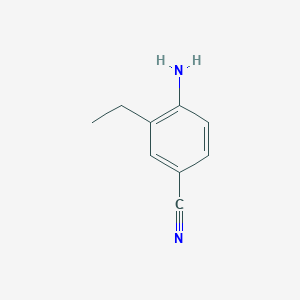

Structure

3D Structure

Properties

IUPAC Name |

4-amino-3-ethylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-2-8-5-7(6-10)3-4-9(8)11/h3-5H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOHLABDNVQLZIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370682 | |

| Record name | 4-Amino-3-ethylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170230-87-2 | |

| Record name | 4-Amino-3-ethylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-3-ethylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-3-ethylbenzonitrile: A Key Building Block in Modern Drug Discovery

This technical guide provides a comprehensive overview of 4-Amino-3-ethylbenzonitrile (CAS No. 170230-87-2), a pivotal chemical intermediate in the synthesis of contemporary therapeutics. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's physicochemical properties, synthesis, reactivity, and its significant application in the development of Corticotropin-Releasing Factor-1 (CRF-1) receptor antagonists.

Introduction: The Strategic Importance of 4-Amino-3-ethylbenzonitrile

4-Amino-3-ethylbenzonitrile is a substituted aromatic nitrile that has garnered significant interest in medicinal chemistry. Its unique structural arrangement, featuring a nucleophilic amino group and an electrophilic nitrile moiety on a benzene ring substituted with an ethyl group, makes it a versatile scaffold for the construction of complex heterocyclic systems. The strategic placement of these functional groups allows for a range of chemical transformations, rendering it an invaluable precursor for the synthesis of pharmacologically active molecules. Notably, it serves as a key reactant in the synthesis of dihydropyrrolepyridines, a class of potent and selective CRF-1 receptor antagonists with therapeutic potential in stress-related disorders.[1]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical characteristics of 4-Amino-3-ethylbenzonitrile is fundamental to its effective application in synthesis.

Table 1: Physicochemical Properties of 4-Amino-3-ethylbenzonitrile [1][2][3]

| Property | Value |

| CAS Number | 170230-87-2 |

| Molecular Formula | C₉H₁₀N₂ |

| Molecular Weight | 146.19 g/mol |

| IUPAC Name | 4-amino-3-ethylbenzonitrile |

| Appearance | Yellow to Brown Solid |

| Melting Point | 58-61 °C |

| Boiling Point | 297.1±28.0 °C (Predicted) |

| Density | 1.07±0.1 g/cm³ (Predicted) |

| pKa | 1.49±0.10 (Predicted) |

Spectroscopic Data:

Synthesis of 4-Amino-3-ethylbenzonitrile: A Proposed Protocol

A definitive, published, step-by-step synthesis protocol for 4-Amino-3-ethylbenzonitrile is not widely available. However, based on established principles of organic synthesis and analogous transformations of substituted benzonitriles, a reliable two-step synthetic route can be proposed. This approach involves the regioselective nitration of a suitable precursor followed by the reduction of the nitro group. A plausible starting material would be 3-ethylbenzonitrile, which would first be nitrated and then the resulting nitro compound would be reduced to the desired amine. An alternative, and perhaps more direct, approach would be the ethylation of 4-aminobenzonitrile.

Proposed Synthesis Workflow:

Caption: Proposed synthetic workflow for 4-Amino-3-ethylbenzonitrile.

Detailed Experimental Protocol (Proposed):

Step 1: Friedel-Crafts Ethylation of 4-Aminobenzonitrile

-

Rationale: This step introduces the ethyl group at the position ortho to the activating amino group. The amino group is a strong activating group and an ortho, para-director in electrophilic aromatic substitution. Since the para position is blocked by the nitrile group, the ethyl group is directed to the ortho position.

-

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in a suitable inert solvent (e.g., dichloromethane or 1,2-dichloroethane) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add 4-aminobenzonitrile (1.0 eq.).

-

Allow the mixture to stir for 15-20 minutes to form the complex.

-

Slowly add ethyl bromide (1.1 eq.) to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Step 2: Work-up and Purification

-

Rationale: This step quenches the reaction and isolates the desired product from the reaction mixture.

-

Procedure:

-

Carefully pour the reaction mixture into a beaker of crushed ice and water.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 4-Amino-3-ethylbenzonitrile.

-

Chemical Reactivity and Handling

The reactivity of 4-Amino-3-ethylbenzonitrile is governed by its two primary functional groups: the amino group and the nitrile group.

-

Amino Group: The amino group is nucleophilic and can undergo various reactions such as acylation, alkylation, and diazotization. It also activates the aromatic ring towards electrophilic substitution.[5]

-

Nitrile Group: The nitrile group is electrophilic at the carbon atom and can be hydrolyzed to a carboxylic acid or reduced to a primary amine.[5]

Safety and Handling:

4-Amino-3-ethylbenzonitrile is classified as toxic if it comes into contact with skin and harmful if swallowed or inhaled.[6] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. In case of accidental exposure, immediate medical attention should be sought.

Application in Drug Discovery: Synthesis of CRF-1 Receptor Antagonists

A significant application of 4-Amino-3-ethylbenzonitrile is its use as a key intermediate in the synthesis of dihydropyrrole[4][7]pyridine-based CRF-1 receptor antagonists.[8] These compounds are being investigated for the treatment of stress-related disorders such as anxiety and depression.[9]

CRF-1 Receptor Signaling Pathway:

The Corticotropin-Releasing Factor (CRF) system plays a crucial role in the body's response to stress.[10] The CRF-1 receptor, a G-protein coupled receptor (GPCR), is a key component of this system.[7] Upon binding of CRF, the CRF-1 receptor activates the adenylyl cyclase signaling cascade, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[11][12] This signaling cascade ultimately mediates the physiological and behavioral responses to stress.

Caption: Simplified CRF-1 receptor signaling pathway and the mechanism of action of non-peptide antagonists.

Mechanism of Action of CRF-1 Antagonists:

Non-peptide CRF-1 antagonists, synthesized using 4-Amino-3-ethylbenzonitrile as a building block, act by binding to the CRF-1 receptor and preventing the binding of the endogenous ligand, CRF.[2][13] This blockage inhibits the downstream signaling cascade, thereby mitigating the physiological and behavioral effects of stress. These antagonists are typically allosteric inhibitors, meaning they bind to a site on the receptor that is different from the CRF binding site, but their binding induces a conformational change that prevents CRF from binding and/or activating the receptor.[2][13]

Conclusion

4-Amino-3-ethylbenzonitrile is a strategically important and versatile building block in modern organic synthesis, particularly in the field of medicinal chemistry. Its well-defined physicochemical properties and predictable reactivity make it an ideal starting material for the construction of complex, biologically active molecules. The crucial role of this compound in the synthesis of CRF-1 receptor antagonists underscores its value to researchers and drug development professionals working to address stress-related disorders. This guide provides a foundational understanding of 4-Amino-3-ethylbenzonitrile, intended to facilitate its effective and safe use in the laboratory and to inspire further innovation in the development of novel therapeutics.

References

-

Hoare, S. R. J., et al. (2001). Mechanism of corticotropin-releasing factor type I receptor regulation by nonpeptide antagonists. Molecular Pharmacology, 59(5), 1037-1047. [Link]

-

Wikipedia. (2023, December 1). Corticotropin-releasing hormone receptor 1. In Wikipedia. [Link]

-

Hauger, R. L., et al. (2006). Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets. CNS & Neurological Disorders - Drug Targets, 5(4), 453-479. [Link]

-

ResearchGate. (2001). Mechanism of Corticotropin-Releasing Factor Type I Receptor Regulation by Nonpeptide Antagonists. Retrieved January 9, 2026, from [Link]

-

Taché, Y., & Bonaz, B. (2007). CRF1 receptor signaling pathways are involved in stress-related alterations of colonic function and viscerosensitivity: implications for irritable bowel syndrome. Current neuropharmacology, 5(1), 39-49. [Link]

-

Hauger, R. L., et al. (2013). Role of CRF Receptor Signaling in Stress Vulnerability, Anxiety, and Depression. Annals of the New York Academy of Sciences, 1282, 60-75. [Link]

-

Contarino, A., et al. (2005). The corticotropin-releasing factor receptor-1 pathway mediates the negative affective states of opiate withdrawal. Proceedings of the National Academy of Sciences, 102(51), 18649-18654. [Link]

-

Ratti, E., et al. (2008). Synthesis and pharmacological characterization of novel druglike corticotropin-releasing factor 1 antagonists. Journal of medicinal chemistry, 51(23), 7567-7580. [Link]

-

RxList. (2025, February 18). How Do Corticotropin-Releasing Factor Receptor Antagonists Work?. Retrieved January 9, 2026, from [Link]

- Google Patents. (2010). Process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof.

-

Chemdad. (n.d.). 4-AMINO-3-ETHYLBENZONITRILE. Retrieved January 9, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-ethylbenzonitrile. Retrieved January 9, 2026, from [Link]

-

Organic Syntheses. (n.d.). Ethyl 4-aminobenzoate. Retrieved January 9, 2026, from [Link]

- Patsnap. (n.d.). Preparation method of aminobenzonitrile.

-

PubChem. (n.d.). 4-Amino-3-ethylbenzonitrile. Retrieved January 9, 2026, from [Link]

-

ChemUniverse. (n.d.). 4-AMINO-3-ETHYLBENZONITRILE. Retrieved January 9, 2026, from [Link]

-

MDPI. (2024). Design, Synthesis, and Biological Evaluations of Novel Thiazolo[4,5-d]pyrimidine Corticotropin Releasing Factor (CRF) Receptor Antagonists as Potential Treatments for Stress Related Disorders and Congenital Adrenal Hyperplasia (CAH). Retrieved January 9, 2026, from [Link]

-

Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved January 9, 2026, from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of 4-Aminobenzonitrile in Modern Pharmaceutical Synthesis. Retrieved January 9, 2026, from [Link]

Sources

- 1. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of corticotropin-releasing factor type I receptor regulation by nonpeptide antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Pharmacological Characterization of the Novel CRF1 Receptor Antagonist, Thiazolo[4,5-d] Pyrimidine Analog, M43 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Corticotropin-releasing hormone receptor 1 - Wikipedia [en.wikipedia.org]

- 8. Synthesis and pharmacological characterization of novel druglike corticotropin-releasing factor 1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. How Do Corticotropin-Releasing Factor Receptor Antagonists Work? Uses, Side Effects, Drug Names [rxlist.com]

- 10. CRF1 receptor signaling pathways are involved in stress-related alterations of colonic function and viscerosensitivity: implications for irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Role of CRF Receptor Signaling in Stress Vulnerability, Anxiety, and Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-3-ethylbenzonitrile

Introduction

4-Amino-3-ethylbenzonitrile is a substituted aromatic nitrile that holds significant potential as a versatile building block in medicinal chemistry and materials science. Its molecular architecture, featuring a nucleophilic amino group, an electrophilic nitrile moiety, and an ethyl substituent on the benzene ring, provides multiple reactive sites for synthetic transformations. The strategic placement of these functional groups—an ortho-ethyl group to the amine and a para-cyano group—creates a unique electronic and steric environment that dictates its reactivity and potential applications.

This guide provides a comprehensive overview of the core physical and chemical properties of 4-Amino-3-ethylbenzonitrile, designed for researchers, scientists, and drug development professionals. We will delve into its structural and physicochemical characteristics, explore the reactivity of its key functional groups, and provide standardized protocols for its analysis and handling. This document is intended to serve as a foundational resource, enabling informed decisions in experimental design and synthetic strategy.

Core Molecular and Physical Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its intrinsic physical and molecular properties. These characteristics determine its behavior in different solvent systems, its thermal stability, and its fundamental identity.

Structural and Chemical Identifiers

4-Amino-3-ethylbenzonitrile is unambiguously identified by several key descriptors that are crucial for database searches, regulatory compliance, and accurate documentation.

Physicochemical Data Summary

The quantitative physical properties of 4-Amino-3-ethylbenzonitrile are summarized in the table below. These values are critical for predicting the compound's behavior in various experimental conditions, such as reaction setups, purification, and formulation.

| Property | Value | Source(s) |

| Molecular Weight | 146.19 g/mol | [1][3] |

| Melting Point | 58-66 °C | [2][3] |

| Boiling Point | Not available (Decomposition may occur at high temperatures) | |

| XLogP3-AA | 1.8 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | |

| Appearance | White to pale yellow crystalline powder | [7] |

| Solubility | Insoluble in water; Soluble in organic solvents like ethyl acetate, chloroform, and methanol. | [8] |

Note: The melting point is reported as a range, which is typical for fine chemicals and can vary slightly based on purity.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and purity verification of 4-Amino-3-ethylbenzonitrile. The expected spectral features are dictated by its unique combination of functional groups.

Expected Spectroscopic Signatures

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the protons of the ethyl group. The aromatic protons should appear as a complex splitting pattern in the downfield region. The ethyl group will present as a characteristic triplet (for the methyl protons) and a quartet (for the methylene protons). The amino group protons will likely appear as a broad singlet.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display nine distinct signals corresponding to each carbon atom in the unique electronic environment of the molecule. The nitrile carbon will be significantly downfield, while the aromatic carbons will resonate in the typical 110-150 ppm range.

-

Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups. A sharp, strong absorption band around 2220-2240 cm⁻¹ is characteristic of the C≡N (nitrile) stretch. The N-H stretching vibrations of the primary amine will appear as two distinct bands in the 3300-3500 cm⁻¹ region. C-H stretches from the aromatic ring and the ethyl group will also be present.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion (M⁺) peak at m/z corresponding to the molecular weight of the compound (146.19).[1] Fragmentation patterns would likely involve the loss of the ethyl group or other characteristic fragments.

Standard Protocol: Melting Point Determination

The melting point is a crucial and readily accessible indicator of a compound's purity.

Objective: To determine the melting point range of a solid sample of 4-Amino-3-ethylbenzonitrile.

Methodology:

-

Sample Preparation: A small amount of the crystalline solid is finely crushed into a powder.

-

Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: The capillary tube is placed into a calibrated melting point apparatus.

-

Heating Profile:

-

The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point (e.g., to 45 °C).

-

The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

-

Observation and Recording:

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting.

-

-

Reporting: The result is reported as a temperature range (e.g., 59-61 °C). A narrow range (1-2 °C) typically indicates high purity.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of 4-Amino-3-ethylbenzonitrile stems from the distinct reactivity of its amino and nitrile functional groups. The interplay between the electron-donating amino group and the electron-withdrawing nitrile group, modulated by the steric and electronic influence of the ortho-ethyl group, governs its chemical behavior.

Caption: Key reaction pathways for 4-Amino-3-ethylbenzonitrile.

Reactivity of the Amino Group

The primary amino group is a potent nucleophile and a strongly activating, ortho, para-directing group for electrophilic aromatic substitution.[8] However, its basicity is somewhat attenuated by the electron-withdrawing effect of the para-nitrile group.

-

N-Acylation: The amino group readily reacts with acylating agents like acyl chlorides or anhydrides in the presence of a base (e.g., pyridine or triethylamine) to form the corresponding N-acyl derivatives.[8] This is a common strategy to protect the amino group during subsequent chemical transformations.

-

N-Alkylation: Reaction with alkyl halides can lead to mono- or di-alkylated products, although controlling the degree of alkylation can be challenging.

-

Diazotization: Treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures converts the amino group into a diazonium salt. This intermediate is highly versatile and can be subsequently converted into a wide range of functional groups (e.g., -OH, -X, -H).

Reactivity of the Nitrile Group

The nitrile group is characterized by its electrophilic carbon atom.[8] Its reactivity is influenced by the electron-donating amino group in the para position, which can slightly reduce its electrophilicity compared to benzonitrile itself.

-

Hydrolysis: Under acidic or basic conditions with heating, the nitrile group can be hydrolyzed to a carboxylic acid, yielding 4-amino-3-ethylbenzoic acid. This transformation is fundamental in converting the nitrile into another key functional group.

-

Reduction: The nitrile can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (e.g., H₂ over a Palladium or Nickel catalyst). This creates a benzylic amine structure, a common motif in pharmacologically active molecules.

-

Cyclization Reactions: The nitrile group is a valuable precursor for the synthesis of nitrogen-containing heterocycles. For example, it can undergo cyclization reactions with various reagents to form pyridines, pyrimidines, or other ring systems of interest in drug discovery.

Safety and Handling

As a responsible scientist, proper handling and awareness of potential hazards are paramount. 4-Amino-3-ethylbenzonitrile is classified as a hazardous substance.

GHS Hazard Classification

Based on aggregated data, this compound presents several hazards:

-

Acute Toxicity: Toxic if swallowed and toxic in contact with skin.[1] Harmful if inhaled.[1]

-

Skin Irritation: Causes skin irritation.[1]

-

Eye Irritation: May cause serious eye irritation.[1]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place, under an inert atmosphere.[4]

-

Spill & Disposal: In case of a spill, avoid generating dust. Collect the material mechanically and place it in a suitable container for disposal. Dispose of waste in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

4-Amino-3-ethylbenzonitrile is a chemical intermediate with significant, yet largely untapped, potential. Its bifunctional nature, combined with the specific substitution pattern on the aromatic ring, makes it an attractive starting material for the synthesis of complex molecular targets. The principles of reactivity outlined in this guide—leveraging the distinct chemical handles of the amino and nitrile groups—provide a strategic roadmap for its incorporation into drug discovery and materials science programs. Further research into its biological activities and applications in synthesizing novel heterocyclic scaffolds will undoubtedly solidify its value to the scientific community.

References

- BenchChem. (n.d.). A Comparative Guide to the Reactivity of Aminobenzonitrile Isomers.

- BenchChem. (n.d.). Fundamental reactivity of the amino and nitrile groups in 4-Aminobenzonitrile.

- MySkinRecipes. (n.d.). 4-Amino-3-ethylbenzonitrile.

- PubChem. (n.d.). 4-Amino-3-ethylbenzonitrile.

- Synblock. (n.d.). 4-Amino-3-ethyl-5-methylbenzonitrile.

- Thermo Fisher Scientific. (n.d.). 4-Amino-3-ethylbenzonitrile, 96%.

- BLD Pharm. (n.d.). 170230-87-2|4-Amino-3-ethylbenzonitrile.

- Thermo Fisher Scientific. (n.d.). 4-Amino-3-ethylbenzonitrile, 96% 5 g.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Synthesis Pathways and Chemical Properties of 4-Aminobenzonitrile.

- Matrix Scientific. (n.d.). CAS No: 170230-87-2 | 4-Amino-3-ethylbenzonitrile.

Sources

- 1. 4-Amino-3-ethylbenzonitrile | C9H10N2 | CID 2735330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Amino-3-ethylbenzonitrile, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. 4-Amino-3-ethylbenzonitrile [myskinrecipes.com]

- 4. 170230-87-2|4-Amino-3-ethylbenzonitrile|BLD Pharm [bldpharm.com]

- 5. L10732.06 [thermofisher.com]

- 6. 170230-87-2 Cas No. | 4-Amino-3-ethylbenzonitrile | Matrix Scientific [matrix.staging.1int.co.uk]

- 7. nbinno.com [nbinno.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 4-Amino-3-ethylbenzonitrile: Molecular Structure, Properties, and Synthetic Applications

This guide provides a comprehensive technical overview of 4-Amino-3-ethylbenzonitrile, a key chemical intermediate for professionals in pharmaceutical research, drug development, and fine chemical synthesis. We will delve into its molecular characteristics, spectroscopic signature, plausible synthetic routes, and its strategic importance as a building block in medicinal chemistry.

Core Molecular and Physicochemical Profile

4-Amino-3-ethylbenzonitrile is a substituted aromatic nitrile that serves as a versatile scaffold in organic synthesis. Its structure incorporates a benzonitrile core, functionalized with an amino group and an ethyl group, which imparts specific reactivity and physical properties.

Molecular Structure and Formula

The molecular identity of 4-Amino-3-ethylbenzonitrile is defined by the following identifiers:

-

IUPAC Name : 4-amino-3-ethylbenzonitrile[1]

-

Molecular Formula : C₉H₁₀N₂[1]

-

Canonical SMILES : CCC1=C(C=CC(=C1)C#N)N[1]

-

InChI Key : YOHLABDNVQLZIA-UHFFFAOYSA-N[1]

The structure, depicted below, consists of a benzene ring substituted at position 1 with a nitrile group (-C≡N), at position 4 with an amino group (-NH₂), and at position 3 with an ethyl group (-CH₂CH₃).

Caption: 2D representation of 4-Amino-3-ethylbenzonitrile.

Physicochemical Properties

A summary of the key physicochemical properties is provided in the table below. These properties are crucial for determining appropriate solvents, reaction conditions, and purification methods.

| Property | Value | Source(s) |

| Molecular Weight | 146.19 g/mol | [1] |

| CAS Number | 170230-87-2 | [1] |

| Appearance | White to pale yellow crystalline powder | [2] |

| Melting Point | 60-66 °C | [2] |

| XLogP3 | 1.8 | [1] |

| Hydrogen Bond Donors | 1 (from the amino group) | [1] |

| Hydrogen Bond Acceptors | 2 (from the amino and nitrile nitrogens) | [1] |

Synthesis and Mechanistic Considerations

A logical synthetic workflow would involve the cyanation of a pre-functionalized aniline derivative. This approach offers good regiochemical control.

Caption: Plausible synthetic workflow for 4-Amino-3-ethylbenzonitrile.

Experimental Protocol: Synthesis of 4-Amino-3-ethylbenzonitrile

This protocol is a representative procedure based on the Rosenmund-von Braun reaction, a common method for the synthesis of aryl nitriles.[3]

Materials:

-

2-Ethyl-4-bromoaniline

-

Copper(I) cyanide (CuCN)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and safety equipment

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 2-ethyl-4-bromoaniline (1 equivalent) and copper(I) cyanide (1.2 equivalents).

-

Solvent Addition: Add anhydrous DMF to the flask under a nitrogen atmosphere. The amount of solvent should be sufficient to create a stirrable slurry.

-

Reaction: Heat the reaction mixture to reflux (typically 140-150 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into an aqueous solution of sodium hydroxide (e.g., 10% w/v) and stir for 30 minutes to dissolve any copper salts.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent pair (e.g., ethanol/water).

Causality and Experimental Choices:

-

Choice of Starting Material: 2-Ethyl-4-bromoaniline is chosen as it already contains the required ethyl and amino groups in the correct positions relative to the site of cyanation. The bromo substituent is a good leaving group for the nucleophilic substitution with cyanide.

-

Copper(I) Cyanide: CuCN is the classic reagent for this transformation. It is a relatively stable source of nucleophilic cyanide and its use in aprotic polar solvents like DMF facilitates the reaction.

-

Anhydrous Conditions: The reaction is performed under a nitrogen atmosphere with an anhydrous solvent to prevent the hydrolysis of the nitrile product and to avoid side reactions.

-

Aqueous NaOH Work-up: This step is crucial for removing copper byproducts from the reaction mixture, which can complicate purification.

Spectroscopic Characterization

Predicted ¹H and ¹³C NMR Data

The following table summarizes the predicted chemical shifts for the protons and carbons in 4-Amino-3-ethylbenzonitrile, assuming the spectrum is recorded in CDCl₃.

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H (C5-H) | ~7.2-7.4 | d | 1H |

| Aromatic-H (C6-H) | ~7.1-7.3 | dd | 1H |

| Aromatic-H (C2-H) | ~6.6-6.8 | d | 1H |

| -NH₂ | ~4.0-4.5 (broad) | s | 2H |

| -CH₂-CH₃ | ~2.5-2.7 | q | 2H |

| -CH₂-CH₃ | ~1.2-1.4 | t | 3H |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) |

| C=O (Nitrile) | ~118-120 |

| Aromatic C-NH₂ | ~148-152 |

| Aromatic C-CH₂CH₃ | ~135-138 |

| Aromatic C-H | ~130-134 |

| Aromatic C-H | ~114-118 |

| Aromatic C-CN | ~100-105 |

| -CH₂-CH₃ | ~22-25 |

| -CH₂-CH₃ | ~13-16 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the different functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| N-H Stretch | ~3300-3500 | Two bands (symm. & asymm.) for primary amine |

| C-H Stretch (Aromatic) | ~3000-3100 | Sharp bands |

| C-H Stretch (Aliphatic) | ~2850-2960 | Medium to strong bands |

| C≡N Stretch (Nitrile) | ~2220-2240 | Strong, sharp band |

| C=C Stretch (Aromatic) | ~1600-1650 and ~1450-1500 | Multiple bands |

| C-N Stretch | ~1250-1350 | Medium to strong band |

Mass Spectrometry

In electron ionization mass spectrometry (EI-MS), the molecular ion peak ([M]⁺) would be observed at m/z = 146. A significant fragment would be the loss of a methyl group from the ethyl substituent, resulting in a peak at m/z = 131 ([M-15]⁺).[1]

Applications in Drug Development and Organic Synthesis

4-Amino-3-ethylbenzonitrile is a valuable building block in medicinal chemistry, primarily due to the synthetic versatility of its functional groups. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the primary amino group is readily derivatized.

The compound is noted as a key intermediate in the synthesis of pharmaceuticals targeting central nervous system (CNS) disorders.[6] While specific drug candidates derived directly from this molecule are not publicly disclosed, its structural motif is found in compounds with potential antipsychotic or antidepressant properties.[6]

A closely related compound, 4-Amino-3-mercaptobenzonitrile, is used in the synthesis of thieno[2,3-b]pyridine derivatives, which are important scaffolds for kinase inhibitors and other therapeutic agents.[7] This suggests that 4-Amino-3-ethylbenzonitrile could be used in a similar capacity to generate libraries of novel heterocyclic compounds for drug screening.

The general class of substituted aminobenzonitriles is of significant interest in the development of inhibitors for enzymes such as dipeptidyl peptidase-4 (DPP-4), which are targets for the treatment of type 2 diabetes.[8]

Safety and Handling

4-Amino-3-ethylbenzonitrile is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

GHS Hazard Statements : Toxic in contact with skin (H311), Harmful if swallowed (H302), and Harmful if inhaled (H332).[1]

-

Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection.

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area.

For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-Amino-3-ethylbenzonitrile is a strategically important chemical intermediate with a well-defined molecular structure and predictable chemical properties. Its value to researchers and drug development professionals lies in its potential as a scaffold for the synthesis of complex molecules, particularly in the search for new therapeutic agents for CNS disorders. The synthetic and analytical methodologies outlined in this guide provide a solid foundation for the effective utilization of this compound in a research and development setting.

References

-

PubChem. (n.d.). 4-Amino-3-ethylbenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-3-methylbenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

Appiah, C., et al. (2021). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). IUCrData, 6(5). Retrieved from [Link]

-

MySkinRecipes. (n.d.). 4-Amino-3-ethylbenzonitrile. Retrieved from [Link]

-

Al-Tel, T. H. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. European Journal of Medicinal Chemistry, 223, 113645. Retrieved from [Link]

Sources

- 1. 4-Amino-3-ethylbenzonitrile | C9H10N2 | CID 2735330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Amino-3-ethylbenzonitrile, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. 4-Amino-3-methylbenzonitrile | C8H8N2 | CID 7010316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Amino-3-ethylbenzonitrile [myskinrecipes.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 4-Amino-3-ethylbenzonitrile in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Understanding the solubility of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of efficient process development, formulation, and purification in the pharmaceutical industry. This guide provides an in-depth analysis of the solubility characteristics of 4-Amino-3-ethylbenzonitrile, a vital benzonitrile derivative used in the synthesis of various pharmaceutical compounds.[1] While comprehensive experimental solubility data for this specific molecule is not extensively published, this document leverages fundamental principles of physical chemistry and established analytical methodologies to provide a robust predictive framework. We will explore the physicochemical properties of the molecule, predict its behavior in a range of common organic solvents, and provide a detailed, self-validating protocol for experimental solubility determination.

Physicochemical Profile of 4-Amino-3-ethylbenzonitrile

The solubility of a compound is dictated by its molecular structure and the intermolecular forces it can form with a solvent. The structure of 4-Amino-3-ethylbenzonitrile (Figure 1) possesses distinct functional groups that create a nuanced polarity profile, making its interaction with solvents a subject of careful consideration.

-

Molecular Formula: C₉H₁₀N₂[2]

-

Melting Point: 58-61°C[1]

-

Key Structural Features:

-

Aromatic Ring: A benzene ring forms the core of the molecule, contributing nonpolar characteristics and enabling π-π stacking interactions.

-

Amino Group (-NH₂): This primary amine is a polar functional group capable of acting as both a hydrogen bond donor (via N-H) and acceptor (via the lone pair on the nitrogen). It significantly enhances polarity and the potential for solubility in protic solvents.

-

Nitrile Group (-C≡N): The cyano group is strongly polar and acts as a potent hydrogen bond acceptor due to the high electronegativity of the nitrogen atom. The nitrile pharmacophore is common in pharmaceuticals and is generally considered robust and biocompatible.[4]

-

Ethyl Group (-CH₂CH₃): This alkyl group is nonpolar (lipophilic) and contributes to the molecule's solubility in less polar organic solvents.

-

The presence of both strong hydrogen-bonding groups (-NH₂) and a lipophilic region (ethyl group, benzene ring) suggests that 4-Amino-3-ethylbenzonitrile will exhibit moderate to high solubility in a range of polar and intermediate-polarity organic solvents.

Predicted Solubility Profile and Influencing Factors

Based on the principle of "like dissolves like," we can predict the solubility of 4-Amino-3-ethylbenzonitrile across a spectrum of organic solvents.[5] The interplay between the solute's hydrogen bonding capacity and the solvent's polarity, proticity, and dielectric constant will be the primary determinant of solubility.

The diagram below illustrates the key intermolecular forces at play when dissolving 4-Amino-3-ethylbenzonitrile in a polar protic solvent like ethanol.

Caption: Intermolecular forces governing solubility.

Table 1: Predicted Qualitative Solubility of 4-Amino-3-ethylbenzonitrile

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The solvent's -OH group can effectively hydrogen bond with both the amino (-NH₂) and nitrile (-C≡N) groups of the solute, leading to strong solute-solvent interactions that overcome the crystal lattice energy. |

| Polar Aprotic | Acetone, DMSO, DMF | High to Moderate | These solvents are strong hydrogen bond acceptors and can interact favorably with the solute's amino group. Their high polarity effectively solvates the polar regions of the molecule. |

| Intermediate Polarity | Ethyl Acetate, Dichloromethane | Moderate | These solvents offer a balance. Dichloromethane can interact with the polar groups via dipole-dipole forces, while Ethyl Acetate can act as a hydrogen bond acceptor. The nonpolar regions of the solute are also well-solvated. |

| Nonpolar | Hexane, Toluene | Low to Very Low | The energy required to break the strong intermolecular hydrogen bonds (solute-solute) in the crystal lattice is not compensated by the weak Van der Waals forces formed with nonpolar solvents. |

Disclaimer: This table provides a theoretical prediction. Experimental verification is essential for precise quantitative data.

Experimental Protocol for Solubility Determination: Isothermal Saturation Method

To obtain accurate, quantitative solubility data, a robust and reproducible experimental protocol is necessary. The Isothermal Saturation Method (or Shake-Flask Method) is a gold-standard technique that involves equilibrating an excess of the solid solute in a solvent at a constant temperature.[6]

Materials and Equipment

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (±0.1 mg accuracy)

-

Thermostatic shaker bath or incubator

-

Calibrated thermometer or temperature probe

-

Glass vials with PTFE-lined screw caps (e.g., 20 mL scintillation vials)

-

Syringe filters (0.22 or 0.45 µm, PTFE or other solvent-compatible membrane)

-

Volumetric flasks and pipettes

-

Drying oven or vacuum desiccator

-

HPLC or UV-Vis spectrophotometer for analysis (optional, for low concentrations)

Step-by-Step Methodology

-

Preparation: Add an excess amount of 4-Amino-3-ethylbenzonitrile to a pre-weighed glass vial. An amount that ensures solid remains after equilibration is key. Record the exact mass of the solute added.

-

Solvent Addition: Add a known volume or mass of the chosen solvent to the vial.

-

Equilibration: Securely cap the vial and place it in the thermostatic shaker set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). A preliminary kinetic study can determine the optimal time.

-

Phase Separation: After equilibration, stop the agitation and allow the vial to rest in the thermostatic bath for at least 2 hours to allow undissolved solids to settle. This step is critical to avoid sampling suspended particles.[6]

-

Sample Extraction: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately attach a syringe filter and dispense the saturated solution into a pre-weighed, clean vial. Record the exact mass of the filtered solution collected.

-

Solvent Evaporation (Gravimetric Analysis): Place the vial containing the filtered saturated solution in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 40-50°C, below the melting point).[6] A vacuum desiccator can be used for heat-sensitive materials.

-

Final Weighing: Once the solvent is completely evaporated and the vial has cooled to room temperature in a desiccator, weigh the vial containing the dry solute residue.

-

Calculation: Calculate the solubility using the following formula:

Solubility (g / 100 g solvent) = [(Mass of vial + residue) - (Mass of empty vial)] / [(Mass of saturated solution collected) - ((Mass of vial + residue) - (Mass of empty vial))] * 100

Workflow Visualization

The following diagram outlines the logical flow of the Isothermal Saturation protocol.

Caption: Experimental workflow for solubility determination.

Conclusion

4-Amino-3-ethylbenzonitrile presents a classic case of a molecule with mixed polarity, featuring both hydrogen-bonding sites and significant nonpolar character. This structure dictates a favorable solubility profile in polar protic and aprotic organic solvents, with diminishing solubility as solvent polarity decreases. For drug development professionals and synthetic chemists, this profile suggests that solvents like methanol, ethanol, acetone, and ethyl acetate are excellent starting points for reaction media, crystallization, and purification processes. While this guide provides a strong theoretical framework, the importance of precise, empirical data cannot be overstated. The detailed Isothermal Saturation protocol provided herein offers a reliable, self-validating system for generating the quantitative data needed to optimize and control manufacturing processes effectively.

References

- PubMed. (n.d.). Thermodynamic modeling of activity coefficient and prediction of solubility.

- Journal of the American Chemical Society. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles.

- ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?

- American Chemical Society. (n.d.). Predicting solubility curves via a thermodynamic cycle and machine learning.

- BenchChem. (2025). Solubility of Solvent Blue 35 in organic solvents.

- (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- ChemRxiv. (2025). Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles.

- Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds.

- ResearchGate. (n.d.). Solubility prediction via a thermodynamic cycle. The free energy change....

- MySkinRecipes. (n.d.). 4-Amino-3-ethylbenzonitrile.

- PubChem. (n.d.). 4-Amino-3-ethylbenzonitrile.

- PubChem. (n.d.). 4-Amino-3-methylbenzonitrile.

- Fisher Scientific. (n.d.). 4-Amino-3-ethylbenzonitrile, 96% 1 g | Buy Online | Thermo Scientific Chemicals.

- Thermo Fisher Scientific. (2025). 4-Amino-3-ethylbenzonitrile, 96% 5 g | Buy Online | Thermo Scientific Chemicals.

- BLD Pharm. (n.d.). 170230-87-2|4-Amino-3-ethylbenzonitrile.

- ChemicalBook. (n.d.). 6393-40-4(4-Amino-3-nitrobenzonitrile) Product Description.

- National Institutes of Health (NIH). (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC.

Sources

- 1. 4-Amino-3-ethylbenzonitrile [myskinrecipes.com]

- 2. 4-Amino-3-ethylbenzonitrile | C9H10N2 | CID 2735330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. L10732.06 [thermofisher.com]

- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.ws [chem.ws]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 4-Amino-3-ethylbenzonitrile, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

4-Amino-3-ethylbenzonitrile safety data sheet and handling precautions

A Technical Guide to the Safe Handling of 4-Amino-3-ethylbenzonitrile

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the safety protocols and handling precautions for 4-Amino-3-ethylbenzonitrile. As a crucial intermediate in various synthetic pathways, a thorough understanding of its toxicological profile and associated risks is paramount for ensuring laboratory safety and experimental integrity. This guide moves beyond a standard safety data sheet (SDS) to explain the causality behind safety recommendations, empowering researchers to work with this compound confidently and securely.

Compound Identification and Physicochemical Properties

4-Amino-3-ethylbenzonitrile is a substituted aromatic nitrile. Its physical and chemical characteristics are foundational to understanding its behavior and potential hazards in a laboratory setting.

| Property | Value | Source(s) |

| CAS Number | 170230-87-2 | [1][2] |

| Molecular Formula | C₉H₁₀N₂ | [1][2] |

| Molecular Weight | 146.19 g/mol | [1][2] |

| IUPAC Name | 4-amino-3-ethylbenzonitrile | [1] |

| Synonyms | 4-Cyano-2-ethylaniline, 3-ethyl-4-aminobenzonitrile | [1][2] |

| Appearance | Solid, white to pale yellow crystalline powder | [3] |

| Melting Point | 60°C to 66°C | [2] |

Hazard Analysis and Toxicological Profile

The primary risks associated with 4-Amino-3-ethylbenzonitrile stem from its acute toxicity. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding these hazards.[1]

| Hazard Class | GHS Code | Description | Source(s) |

| Acute Toxicity, Dermal | H311 | Toxic in contact with skin | [1][2] |

| Acute Toxicity, Oral | H301 / H302 | Toxic or Harmful if swallowed | [1] |

| Acute Toxicity, Inhalation | - | Harmful if inhaled | [2] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [1] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [4][5] |

| Specific Target Organ Toxicity | STOT SE 3 | May cause respiratory irritation | [1] |

Signal Word: Danger [1]

Mechanistic Insights and Causality

-

Acute Toxicity: The high acute toxicity, particularly via dermal and oral routes, is a significant concern. The nitrile functional group (-C≡N) in related compounds can sometimes be metabolized to release cyanide, a potent inhibitor of cellular respiration. While this has not been definitively established for this specific molecule, it is a prudent assumption that informs the stringent handling requirements. Benzonitrile itself is not metabolized to cyanide, but substitutions on the ring can alter metabolic pathways.[6] The amino group's presence may also contribute to toxicity; for instance, the related compound 4-aminobenzonitrile is known to be a methemoglobin former, which can lead to cyanosis (a bluish discoloration of the skin due to oxygen deprivation in the blood).[3] This potential for disrupting oxygen transport underscores the need for immediate medical attention following any significant exposure.

-

Irritation: As a primary amine and aromatic compound, it can act as a skin and eye irritant. Prolonged contact can defat the skin, leading to dermatitis. Direct contact with the eyes can cause serious irritation and potential damage.[1][4]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is critical. The hierarchy of controls dictates that engineering and administrative controls should be the primary defense, with PPE serving as the final barrier.

Engineering Controls

-

Chemical Fume Hood: All weighing and handling of solid 4-Amino-3-ethylbenzonitrile, as well as any reactions involving it, must be conducted inside a certified chemical fume hood. This is non-negotiable and serves to prevent inhalation of fine dust particles and any potential vapors.

-

Ventilation: The laboratory should be well-ventilated with a minimum of 6-12 air changes per hour to prevent the accumulation of contaminants.

-

Safety Stations: Ensure immediate access to a fully functional safety shower and eyewash station.[3]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical for preventing dermal, ocular, and respiratory exposure.

| Protection Type | Specification | Rationale and Best Practices | Source(s) |

| Hand Protection | Nitrile gloves (minimum 5-mil thickness) | Nitrile provides good splash protection against many chemicals.[7] However, it is crucial to understand that thin disposable gloves offer a contact barrier only and must be discarded immediately upon contamination.[7][8] For prolonged tasks, consider double-gloving or using thicker, chemical-resistant gloves.[9] Never reuse disposable gloves. | [7][10] |

| Eye Protection | Chemical splash goggles | Standard safety glasses are insufficient. Goggles that form a seal around the eyes are required to protect against dust particles and splashes. | [3][11] |

| Face Protection | Full-face shield (in addition to goggles) | A face shield should be worn during procedures with a high risk of splashing or vigorous reaction, such as when transferring large quantities or working with the material under pressure. | [11] |

| Body Protection | Flame-resistant laboratory coat | A lab coat, fully buttoned with sleeves down, is mandatory to protect skin and clothing from contamination. | [3] |

| Respiratory | NIOSH-approved respirator | A respirator may be necessary if engineering controls are insufficient or during a large-scale spill cleanup. A respiratory protection program that meets OSHA standards must be in place.[3] |

Standard Operating Procedures for Safe Handling

Adherence to a strict, self-validating protocol is essential for minimizing risk. The following workflow outlines the key steps for safely handling 4-Amino-3-ethylbenzonitrile in a laboratory setting.

Caption: Standard workflow for handling 4-Amino-3-ethylbenzonitrile.

Emergency Response Protocols

Preparedness is key to mitigating the consequences of an accidental exposure or spill. All personnel must be familiar with these procedures before beginning work.

Exposure Response

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes, using a safety shower if necessary. Seek immediate medical attention.[3][5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes in an eyewash station, holding the eyelids open. Seek immediate medical attention.[3][5]

-

Ingestion: If the person is conscious and alert, rinse their mouth and have them drink 2-4 cups of water or milk. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Caption: General emergency response flowchart for chemical exposure.

Spill Response

-

Small Spill (in a fume hood): Wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., vermiculite or sand). Scoop the material into a labeled, sealed container for hazardous waste disposal. Decontaminate the area with an appropriate solvent.

-

Large Spill (outside a fume hood): Evacuate the immediate area. Alert laboratory personnel and your institution's environmental health and safety (EHS) department. Prevent entry into the area. A trained emergency response team should handle the cleanup.

Storage, Waste Management, and Transportation

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3][5]

-

The storage area should be secure and accessible only to authorized personnel (i.e., store locked up).[5][12]

-

Store away from incompatible materials, particularly strong oxidizing agents.[13]

Waste Disposal

-

All waste contaminated with 4-Amino-3-ethylbenzonitrile, including empty containers, absorbent materials, and used PPE, must be collected in a clearly labeled, sealed container for hazardous waste.

-

Disposal must be handled by a licensed waste disposal company in accordance with all local, state, and federal regulations.[5] Do not dispose of down the drain.

Transportation

This material is regulated for transport due to its toxicity.

| Regulation | Value | Source(s) |

| UN Number | UN3439 | [2][14][15] |

| Proper Shipping Name | NITRILES, SOLID, TOXIC, N.O.S. | [2][14][15] |

| Transport Hazard Class | 6.1 (Toxic Substance) | [2][14][15] |

| Packing Group | III | [2][14][15] |

References

-

PubChem. (n.d.). 4-Amino-3-ethylbenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Aminobenzonitrile, 98%. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-3-methylbenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

Carl ROTH. (2025, March 31). Safety Data Sheet: 4-Aminobenzonitrile. Retrieved from [Link]

-

A.J. Trust. (2024, January 18). The Science And Safety Behind The Use Of Nitrile Gloves. Retrieved from [Link]

-

University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

-

SOSCleanroom. (2024, September 6). Nitrile Gloves and Their Chemical Resistance. Retrieved from [Link]

-

National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

-

University of Pennsylvania EHRS. (2023, May 15). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-amino-3-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

National Research Council (US) Committee on Acute Exposure Guideline Levels. (2007). Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 5. National Academies Press (US). Retrieved from [Link]

Sources

- 1. 4-Amino-3-ethylbenzonitrile | C9H10N2 | CID 2735330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Amino-3-ethylbenzonitrile, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. 4-Amino-3-methylbenzonitrile | C8H8N2 | CID 7010316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]

- 8. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 9. soscleanroom.com [soscleanroom.com]

- 10. westlab.com.au [westlab.com.au]

- 11. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. carlroth.com [carlroth.com]

- 13. fishersci.com [fishersci.com]

- 14. 4-Amino-3-ethylbenzonitrile, 96% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 15. 4-Amino-3-ethylbenzonitrile, 96% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

commercial suppliers of 4-Amino-3-ethylbenzonitrile

An In-Depth Technical Guide to the Commercial Sourcing and Application of 4-Amino-3-ethylbenzonitrile

For researchers, scientists, and drug development professionals, the procurement of high-quality chemical intermediates is a critical, yet often overlooked, step in the discovery pipeline. The integrity of a multi-step synthesis or a biological screen is predicated on the purity and reliability of its starting materials. This guide provides a senior application scientist’s perspective on 4-Amino-3-ethylbenzonitrile, a key building block in modern chemistry. We will move beyond a simple supplier list to discuss the technical rationale for supplier selection, quality control, safe handling, and a practical application workflow.

Chemical Identity and Significance

4-Amino-3-ethylbenzonitrile (CAS No: 170230-87-2) is an aromatic nitrile featuring both an amine and an ethyl substituent on the benzene ring.[1] This specific arrangement of functional groups makes it a versatile intermediate in organic synthesis.

-

Core Applications: Its primary utility lies in serving as a foundational scaffold for more complex molecules. It is a key intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting central nervous system disorders, and is also used in the development of dyes and agrochemicals.[2] The nitrile group can act as a precursor to other functional groups or as a key binding element in drug-target interactions, while the amino group provides a reactive handle for a wide range of chemical transformations.[3]

Commercial Supplier Landscape

The selection of a commercial supplier should be driven by a combination of purity, availability, documentation, and cost. Below is a comparative analysis of several known suppliers of 4-Amino-3-ethylbenzonitrile.

| Supplier | Product Number(s) | Purity | Available Quantities | CAS Number |

| Thermo Scientific Chemicals | L1073203, L1073206 | 96% | 1 g, 5 g | 170230-87-2 |

| ChemUniverse | P71376 | 98% | 100 mg, 250 mg, 1 g | 170230-87-2 |

| BLD Pharm | BD109866 | Not specified | Custom | 170230-87-2 |

Table 1: Comparative summary of commercial suppliers for 4-Amino-3-ethylbenzonitrile.[4][5][6][7][8]

Expert Insight: The stated purity is a primary sorting criterion. For initial small-scale synthesis and proof-of-concept work, a 96% purity from a reputable supplier like Thermo Scientific may be sufficient.[4][5][6] However, for late-stage development, cGMP (Current Good Manufacturing Practice) synthesis, or sensitive catalytic reactions, sourcing a higher purity grade (e.g., 98% from ChemUniverse) or requesting a custom synthesis with specific impurity profiling from a supplier like BLD Pharm would be the logical next step.[7][8]

The Scientist's Procurement Protocol: A Self-Validating System

Trust in a chemical intermediate is not assumed; it is verified. The following workflow ensures that the material received is suitable for its intended use, creating a self-validating system for your research.

Caption: A generalized workflow for the synthesis of a benzimidazole derivative.

Experimental Protocol (General Steps):

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 4-Amino-3-ethylbenzonitrile in a high-boiling polar solvent (e.g., polyphosphoric acid or Eaton's reagent).

-

Reaction Initiation: Add 1.1 equivalents of the desired carboxylic acid (R-COOH) to the solution.

-

Thermal Cyclization: Heat the reaction mixture to a high temperature (typically >150 °C) for several hours. The causality here is that the high temperature is required to drive the condensation and subsequent intramolecular cyclization/dehydration to form the stable aromatic benzimidazole ring.

-

Workup: After cooling, the reaction is quenched by carefully pouring the mixture into a beaker of ice water. The resulting precipitate is collected by vacuum filtration.

-

Purification: The crude solid is purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography to yield the final product. The choice of purification method depends on the polarity and crystallinity of the target compound.

This guide provides a framework for the intelligent sourcing and application of 4-Amino-3-ethylbenzonitrile. By integrating rigorous supplier evaluation, in-house verification, and strict safety protocols, researchers can ensure the integrity of their scientific endeavors from the very first step.

References

-

4-Amino-3-ethylbenzonitrile - MySkinRecipes. MySkinRecipes. [Link]

-

4-Amino-3-ethylbenzonitrile | C9H10N2 | CID 2735330. PubChem, National Center for Biotechnology Information. [Link]

-

4-AMINO-3-ETHYLBENZONITRILE [P71376]. ChemUniverse. [Link]

-

4-Amino-3-methylbenzonitrile | C8H8N2 | CID 7010316. PubChem, National Center for Biotechnology Information. [Link]

-

Aminobenzonitrile - C7H6N2 Latest Price, Manufacturers & Suppliers. IndiaMART. [Link]

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. National Center for Biotechnology Information. [Link]

Sources

- 1. 4-Amino-3-ethylbenzonitrile | C9H10N2 | CID 2735330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Amino-3-ethylbenzonitrile [myskinrecipes.com]

- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Amino-3-ethylbenzonitrile, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. 4-Amino-3-ethylbenzonitrile, 96% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. 4-Amino-3-ethylbenzonitrile, 96% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. chemuniverse.com [chemuniverse.com]

- 8. 170230-87-2|4-Amino-3-ethylbenzonitrile|BLD Pharm [bldpharm.com]

synthesis of 4-Amino-3-ethylbenzonitrile starting materials

An In-depth Technical Guide to the Synthesis of 4-Amino-3-ethylbenzonitrile: Strategies and Methodologies

Introduction

4-Amino-3-ethylbenzonitrile is a substituted aromatic nitrile that serves as a valuable intermediate in the synthesis of various organic molecules.[1] Its structure, featuring an amino group, a nitrile group, and an ethyl substituent on a benzene ring, provides multiple reactive sites for further chemical transformations.[2] This makes it a key building block in the development of pharmaceuticals, agrochemicals, and specialty dyes.[1] The strategic placement of the functional groups—particularly the ortho-positioning of the ethyl group relative to the amine—can impart specific steric and electronic properties to downstream compounds, influencing their biological activity or material characteristics. This guide provides a detailed exploration of a viable synthetic pathway to 4-amino-3-ethylbenzonitrile, offering practical insights into the selection of starting materials, reaction mechanisms, and experimental protocols for researchers and professionals in drug development and chemical synthesis.

Strategic Approach to Synthesis

The synthesis of polysubstituted benzenes like 4-amino-3-ethylbenzonitrile requires careful planning regarding the sequence of functional group introduction. The directing effects of the substituents play a crucial role in achieving the desired regiochemistry. A logical and efficient pathway begins with a commercially available starting material and proceeds through a series of well-established chemical transformations.

The chosen strategy for this guide initiates with the nitration of a substituted benzonitrile, followed by the reduction of the nitro group. This approach is advantageous as it leverages the directing effects of the substituents to install the functional groups in the correct positions and avoids potential complications associated with diazotization in the presence of multiple activating groups.

Overall Synthetic Workflow

The synthesis can be conceptualized as a two-step process starting from 3-ethylbenzonitrile.

Caption: A two-step synthetic pathway to 4-amino-3-ethylbenzonitrile.

Part 1: Synthesis of 3-Ethyl-4-nitrobenzonitrile via Nitration

The first critical step is the regioselective nitration of 3-ethylbenzonitrile. The directing effects of the substituents on the aromatic ring guide the incoming nitro group. The ethyl group is an ortho-, para-director, while the nitrile group is a meta-director. The positions ortho to the ethyl group are C2 and C6, and the para position is C5. The position meta to the nitrile group is C5. Both groups, therefore, direct the incoming electrophile to different positions. However, the position para to the strongly activating ethyl group (C5) is sterically unhindered, making it a likely site for substitution. Nitration at the C4 position is also possible, being ortho to the ethyl group. The reaction conditions can be optimized to favor the desired 4-nitro isomer.

Experimental Protocol: Nitration of 3-Ethylbenzonitrile

This protocol is adapted from a similar nitration procedure for a substituted benzonitrile.[3]

-

Reaction Setup:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid (e.g., 100 mL) to 0-5 °C in an ice-salt bath.

-

-

Addition of Substrate:

-

Slowly add 3-ethylbenzonitrile (e.g., 0.1 mol) to the cooled sulfuric acid while maintaining the temperature below 10 °C. Stir until the substrate is completely dissolved.

-

-

Nitration:

-

Prepare a nitrating mixture by carefully adding concentrated nitric acid (e.g., 0.11 mol) to concentrated sulfuric acid (e.g., 50 mL), keeping the mixture cool.

-

Add the nitrating mixture dropwise to the solution of 3-ethylbenzonitrile in sulfuric acid. The rate of addition should be controlled to maintain the reaction temperature between 5-10 °C.

-

-

Reaction Monitoring and Work-up:

-

After the addition is complete, stir the reaction mixture at 5-10 °C for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully pour the mixture onto crushed ice with vigorous stirring.

-

The precipitated solid, 3-ethyl-4-nitrobenzonitrile, is collected by vacuum filtration.

-

-

Purification:

-

Wash the crude product with cold water until the washings are neutral to litmus paper.

-

The product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 3-ethyl-4-nitrobenzonitrile.

-

Part 2: Synthesis of 4-Amino-3-ethylbenzonitrile via Reduction

The final step is the reduction of the nitro group in 3-ethyl-4-nitrobenzonitrile to an amino group. This transformation can be achieved through various methods, including catalytic hydrogenation or using reducing metals in acidic media. The choice of method depends on the available equipment and the desired scale of the reaction. Metal-acid systems, such as iron or tin in hydrochloric acid, are robust and effective for this type of reduction.

Experimental Protocol: Reduction of 3-Ethyl-4-nitrobenzonitrile

This protocol is based on a standard procedure for the reduction of an aromatic nitro group to an amine using indium metal, which is known for its selectivity.[4] Other metal systems like Fe/HCl or catalytic hydrogenation with Pd/C are also widely applicable.

-

Reaction Setup:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-ethyl-4-nitrobenzonitrile (e.g., 0.05 mol).

-

Add a solvent system such as aqueous ethanol (e.g., 250 mL ethanol and 125 mL water).

-

-

Addition of Reagents:

-

Add ammonium chloride (e.g., 0.5 mol) to the suspension.

-

Add a reducing metal, such as indium powder (e.g., 0.2 mol) or iron powder, to the mixture.

-

-

Reaction:

-

Heat the reaction mixture to reflux and maintain it for 2-3 hours. The reaction progress can be monitored by TLC until the starting nitro compound is consumed.

-

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Dilute the mixture with water and filter to remove the metal residues.

-

Extract the filtrate with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 100 mL).

-

-

Purification:

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain the crude 4-amino-3-ethylbenzonitrile.

-

The final product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield a solid product.[5]

-

Data Summary

The following table summarizes the key parameters for the proposed synthetic route. Please note that yields are estimates based on analogous reactions and may vary.

| Step | Starting Material | Product | Key Reagents | Solvent | Temperature (°C) | Estimated Yield (%) |

| 1 | 3-Ethylbenzonitrile | 3-Ethyl-4-nitrobenzonitrile | HNO₃, H₂SO₄ | H₂SO₄ | 5-10 | 70-85 |

| 2 | 3-Ethyl-4-nitrobenzonitrile | 4-Amino-3-ethylbenzonitrile | Fe/HCl or In/NH₄Cl | Aqueous Ethanol | Reflux | 80-95 |

Conclusion

The synthesis of 4-amino-3-ethylbenzonitrile can be effectively achieved through a two-step sequence involving the nitration of 3-ethylbenzonitrile followed by the reduction of the resulting nitro-intermediate. This guide provides a comprehensive framework with detailed protocols that can be adapted by researchers in the field. The causality behind the experimental choices, particularly concerning regioselectivity in the nitration step and the choice of reducing agents, is grounded in fundamental principles of organic chemistry. The successful execution of this synthesis provides access to a versatile building block for the development of novel molecules in various sectors of the chemical industry.

References

-

Wikipedia. Sandmeyer reaction. [Online] Available at: [Link]

-

PrepChem. Synthesis of 4-ethyl-2-nitroaniline. [Online] Available at: [Link]

-

Mihelač, M., et al. (2023). 3-Nitrobenzonitrile. National Center for Biotechnology Information. [Online] Available at: [Link]

-

Akhtar, T., et al. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. National Center for Biotechnology Information. [Online] Available at: [Link]

-

Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Online] Available at: [Link]

-

Organic Syntheses. ethyl 4-aminobenzoate. [Online] Available at: [Link]

-

Appiah, C., et al. (2020). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). National Center for Biotechnology Information. [Online] Available at: [Link]

-

Farlow, A. and Krömer, J. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scientific Research Publishing. [Online] Available at: [Link]

-

The Organic Chemistry Tutor. (2023). Reaction of Amines, Diazonium salts (Sandmeyer Reaction) and more. YouTube. [Online] Available at: [Link]

-

Abdel-Aziz, A. A.-M., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. National Center for Biotechnology Information. [Online] Available at: [Link]

-

Munegumi, T., et al. (2010). Synthesis of Aminobenzonitrile by Dehydration of Aminobenzamide Using Phenylphosphonic Dichloride in Pyridine. Asian Journal of Chemistry. [Online] Available at: [Link]

-

Mihelač, M., et al. (2023). 3-Nitrobenzonitrile. International Union of Crystallography. [Online] Available at: [Link]

-

PrepChem. Synthesis of 4-amino-3-nitrobenzonitrile. [Online] Available at: [Link]

-

MySkinRecipes. 4-Amino-3-ethylbenzonitrile. [Online] Available at: [Link]

-

Organic Chemistry Portal. Arenenitrile synthesis by cyanations or substitution. [Online] Available at: [Link]

-

ResearchGate. Synthesis of aminobenzonitrile by dehydration of aminobenzamide using phenylphosphonic dichloride in pyridine. [Online] Available at: [Link]

-